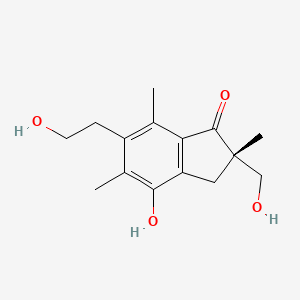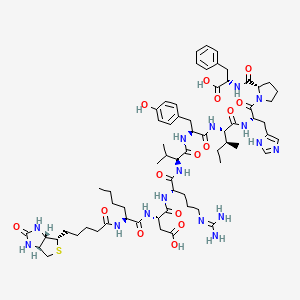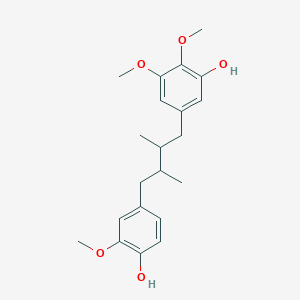
Schineolignin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Schineolignin C is a lignan compound isolated from the fruit of Schisandra chinensis, a plant known for its medicinal properties. This compound has garnered attention due to its diverse biological activities, including antihepatitis, antitumor, and anti-HIV-1 effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Schineolignin C is primarily extracted from the fruit of Schisandra chinensis. The extraction process involves the use of organic solvents such as methanol or ethanol to isolate the lignan from the plant material. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography, to purify this compound .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes. Further research and development are needed to establish efficient industrial production methods.
Análisis De Reacciones Químicas
Types of Reactions: Schineolignin C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
Schineolignin C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lignan chemistry and developing new synthetic methodologies.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Mecanismo De Acción
Schineolignin C exerts its effects through various molecular targets and pathways:
Antihepatitis: It modulates liver enzymes and reduces oxidative stress, thereby protecting liver cells from damage.
Anti-HIV-1: It inhibits the replication of the HIV-1 virus by interfering with viral enzymes and proteins.
Comparación Con Compuestos Similares
Schisandrin A: Another lignan from Schisandra chinensis with similar antihepatitis and antitumor activities.
Schisandrin B: Known for its antioxidant and neuroprotective effects.
Schisandrin C: Exhibits anti-inflammatory and hepatoprotective properties.
Uniqueness of Schineolignin C: this compound stands out due to its potent anti-HIV-1 activity, which is not as prominent in other similar lignans. Additionally, its unique chemical structure allows for diverse chemical modifications, making it a valuable compound for synthetic and medicinal chemistry research .
Propiedades
Fórmula molecular |
C21H28O5 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
5-[4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol |
InChI |
InChI=1S/C21H28O5/c1-13(8-15-6-7-17(22)19(11-15)24-3)14(2)9-16-10-18(23)21(26-5)20(12-16)25-4/h6-7,10-14,22-23H,8-9H2,1-5H3 |
Clave InChI |
PNBXGHSKVPWUKU-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C(=C2)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



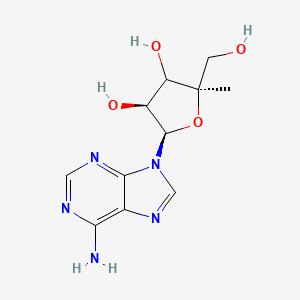

![N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B12392608.png)
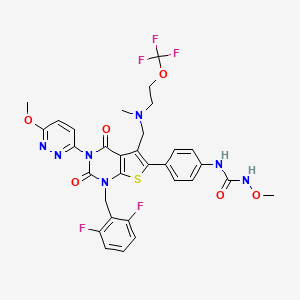
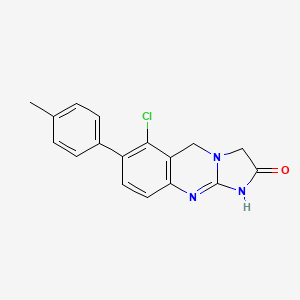


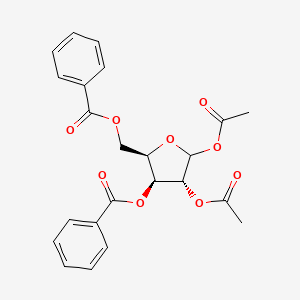
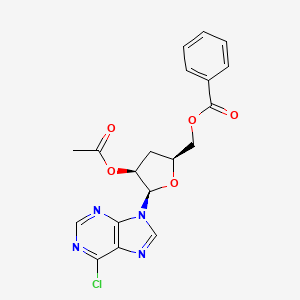
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392637.png)
